molecular formula C8H4BrClF2N2 B12067120 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12067120
M. Wt: 281.48 g/mol
InChI Key: IQNJEBXPKJOYNE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of a pyridine ring followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound may be explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-chloro-3-(difluoromethyl)-4-fluoropyridine

Uniqueness

5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyrrolo[2,3-B]pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H4BrClF2N2

Molecular Weight

281.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4BrClF2N2/c9-4-2-13-8-3(6(4)10)1-5(14-8)7(11)12/h1-2,7H,(H,13,14)

InChI Key

IQNJEBXPKJOYNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)Br)C(F)F

Origin of Product

United States

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